molecular formula C20H33N5O3 B2625790 N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903254-50-2

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2625790
CAS RN: 903254-50-2
M. Wt: 391.516
InChI Key: GUYVAPORVYKDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H33N5O3 and its molecular weight is 391.516. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antidepressant Drug Research :

    • The compound has been characterized in the context of its role as an antidepressant drug. A study by Tessler and Goldberg (2004) focused on the precise characterization of this compound, revealing distinct conformational features compared to its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004).
  • Fluorescent Probe Development :

    • Research by Guo et al. (2014) explored the use of the compound in developing fluorescent probes for detecting metal ions and amino acids in aqueous solutions. The study demonstrated the sensitivity and selectivity of these probes, particularly towards Hg2+ and Cu2+ (Guo et al., 2014).
  • Anticancer Agent Development :

    • Ruchelman et al. (2004) identified the compound as a potent topoisomerase I-targeting agent with significant cytotoxic activity, highlighting its potential as an anticancer agent (Ruchelman et al., 2004).
  • Pharmacological Activity Studies :

    • Ermili et al. (1976) investigated the pharmacological activities of similar compounds, revealing neurotropic activity of the neuroleptic type (Ermili et al., 1976).
  • In Vitro Metabolism Analysis :

    • A study by Power et al. (2014) analyzed the in vitro metabolism of compounds including methoxypiperamide, which is structurally related to the compound . This research is significant in understanding the metabolic pathways and potential biological effects (Power et al., 2014).
  • Antimicrobial Agent Synthesis :

    • Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including compounds structurally related to the query compound, and evaluated their antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012).
  • Investigation of Ligand-Receptor Interactions :

    • Colabufo et al. (2008) investigated the inhibitory activity of various compounds, including those with a basic nucleus similar to the query compound, on ABCB1 activity. This study provides insights into the interaction mechanisms between such compounds and the ABCB1 receptor (Colabufo et al., 2008).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O3/c1-23(2)10-9-21-19(26)20(27)22-15-18(25-13-11-24(3)12-14-25)16-5-7-17(28-4)8-6-16/h5-8,18H,9-15H2,1-4H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYVAPORVYKDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.